![molecular formula C21H21N3O5S B2494120 Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate CAS No. 451467-22-4](/img/structure/B2494120.png)

Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

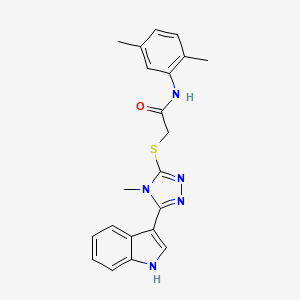

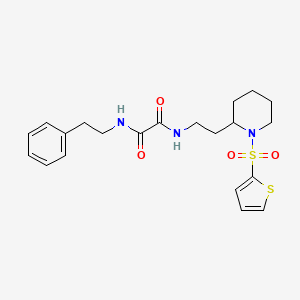

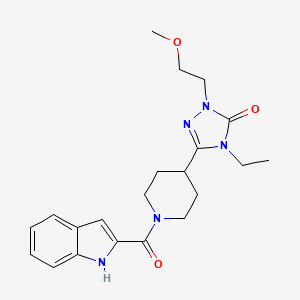

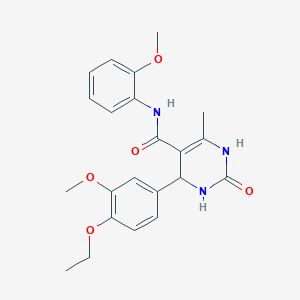

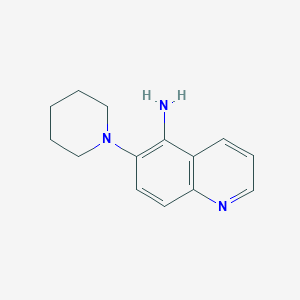

The synthesis of derivatives similar to ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate involves multiple steps, including the reaction of furan-2-ylmethyl components with propanoylhydrazide and various isothiocyanates to obtain thiosemicarbazide derivatives. These derivatives can undergo ring closure to form triazole rings, demonstrating the compound's complex synthetic pathway and its potential for generating a variety of chemical structures with antimicrobial activity (Trotsko et al., 2014).

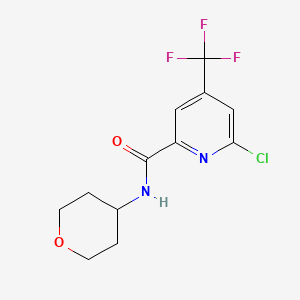

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, FT-Raman, and NMR, revealing insights into the vibrational wavenumbers, molecular structure, and electron density distributions. Such analyses help in understanding the compound's stability and reactivity, as well as its charge transfer interactions (El-Azab et al., 2016).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including condensation with furfural or thiophene-2-carbaldehyde, demonstrating the compound's versatility in forming new chemical structures with potential biological activities (Dyachenko et al., 2015).

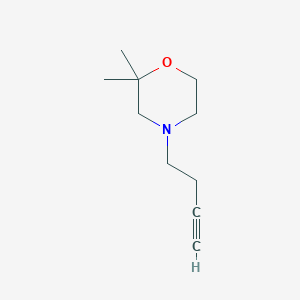

Physical Properties Analysis

Studies on similar compounds have revealed detailed physical properties, including crystal structure and Hirshfeld surface analysis. These studies provide insights into the compound's intermolecular interactions, which are crucial for understanding its solid-state properties and reactivity (Baba et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been explored through their reactions to form various heterocyclic compounds. These reactions reveal the compound's potential for creating a wide range of structures with different biological activities, highlighting its chemical versatility and potential for application in various fields (Abdel-Mohsen, 2014).

Wissenschaftliche Forschungsanwendungen

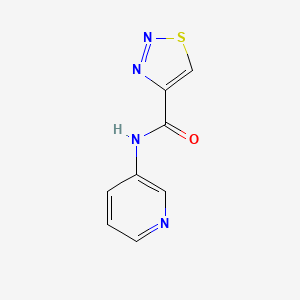

Antibacterial and Antifungal Properties

Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate and related compounds demonstrate potential as antimicrobial agents. Studies have found that these compounds exhibit significant activity against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007); (El-Shehry, El‐Hag, & Ewies, 2020).

Broad-Spectrum Antibacterial Agent

A specific synthesis process involving a related compound has led to the development of a potent broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Anticancer Potential

Compounds related to this compound have shown promising results in anticancer research. They have been evaluated for cytotoxic activity against various cancer cell lines and have exhibited potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, important targets in cancer therapy (Riadi et al., 2021).

Anti-Inflammatory and Antioxidative Effects

In the realm of anti-inflammatory and antioxidative research, derivatives of this compound have been found to exhibit significant activities. These properties are crucial in the development of treatments for various inflammatory and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthetic Methodologies

There is also significant research focused on the synthesis and characterization of related compounds, contributing to the advancement in the field of organic chemistry and drug development. These studies provide foundational knowledge for further exploration and utilization of these compounds in various scientific applications (Sobenina et al., 2011).

Wirkmechanismus

Target of Action

The compound contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Furan derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by furan derivatives, the effects could potentially be quite diverse .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The furan ring, for example, is sensitive to oxidation, which could potentially affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-3-9-24-20(27)16-8-7-14(19(26)22-12-15-6-5-10-29-15)11-17(16)23-21(24)30-13-18(25)28-4-2/h3,5-8,10-11H,1,4,9,12-13H2,2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXQGSFACGBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)